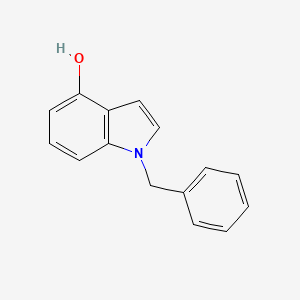

1-Benzyl-1H-indol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylindol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-8-4-7-14-13(15)9-10-16(14)11-12-5-2-1-3-6-12/h1-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDYILSIDWNPMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformative Pathways of 1 Benzyl 1h Indol 4 Ol

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus of 1-Benzyl-1H-indol-4-ol

The indole nucleus of this compound readily undergoes electrophilic aromatic substitution, with the site of reaction being highly regioselective. Due to the high electron density of the pyrrole (B145914) ring, electrophiles preferentially attack at the C-3 position. bhu.ac.in This is because the resulting cationic intermediate (arenium ion) can be stabilized by delocalization of the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C-3 position were occupied, substitution would likely occur at the C-2 position, or on the benzene ring at C-5 or C-7, influenced by the directing effects of the hydroxyl group.

Common electrophilic substitution reactions applicable to this compound include:

Vilsmeier-Haack Reaction: Formylation at the C-3 position can be achieved using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). organic-chemistry.orgwikipedia.orgijpcbs.comnih.gov The reaction proceeds through an electrophilic attack by the chloroiminium ion (Vilsmeier reagent) on the C-3 position of the indole. wikipedia.org

Mannich Reaction: This reaction introduces an aminomethyl group, typically at the C-3 position, by reacting the indole with formaldehyde (B43269) and a secondary amine (such as dimethylamine) in the presence of an acid catalyst.

Halogenation: The indole nucleus can be halogenated at the C-3 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions. bhu.ac.in

Nitration: Nitration of the indole ring is complex and requires careful selection of reagents to avoid oxidation. Milder nitrating agents are generally preferred.

Friedel-Crafts Reactions: Acylation at C-3 can be accomplished with acid anhydrides or acyl chlorides, often catalyzed by a Lewis acid or, in some cases, proceeding without a catalyst due to the high nucleophilicity of the indole. chemijournal.com For instance, acetylation with acetic anhydride (B1165640) can yield 3-acetyl-1-benzyl-1H-indol-4-ol. chemijournal.com

The hydroxyl group at the C-4 position is an activating group and directs electrophiles to the ortho (C-5) and para (C-7) positions of the benzenoid ring. Asymmetric Friedel-Crafts alkylation of 4-hydroxyindoles at the C-5 position has been reported, demonstrating the influence of this group. mdpi.comacs.org

| Reaction Type | Reagent(s) | Typical Position of Substitution | Product Structure |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-3 | 1-Benzyl-4-hydroxy-1H-indole-3-carbaldehyde |

| Mannich Reaction | CH₂O, (CH₃)₂NH, H⁺ | C-3 | 1-Benzyl-3-((dimethylamino)methyl)-1H-indol-4-ol |

| Bromination | N-Bromosuccinimide (NBS) | C-3 | 1-Benzyl-3-bromo-1H-indol-4-ol |

| Friedel-Crafts Acylation | (CH₃CO)₂O | C-3 | 1-(1-Benzyl-4-hydroxy-1H-indol-3-yl)ethan-1-one |

| Friedel-Crafts Alkylation | Isatin, Chiral Squaramide Catalyst | C-5 | 3-Hydroxy-3-(1-benzyl-4-hydroxy-1H-indol-5-yl)indolin-2-one |

Nucleophilic Reactions Involving the Hydroxyl Functionality and its Derivatives of this compound

The phenolic hydroxyl group at the C-4 position of this compound is a key site for nucleophilic reactions, allowing for a variety of derivatizations.

O-Alkylation and O-Acylation: The hydroxyl group can be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with alkyl halides (e.g., methyl iodide) or acyl halides (e.g., acetyl chloride) in a Williamson ether synthesis or acylation reaction, respectively, to yield 4-alkoxy or 4-acyloxy derivatives.

Mitsunobu Reaction: This powerful reaction allows for the conversion of the hydroxyl group into various other functionalities with inversion of configuration if the carbon were chiral. organic-chemistry.orgnih.govnih.gov By reacting this compound with a pronucleophile (e.g., a carboxylic acid, phthalimide) in the presence of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD), the hydroxyl group is activated for substitution. organic-chemistry.orgnih.gov This enables the formation of esters, ethers, and protected amines. For example, reaction with phthalimide (B116566) followed by hydrazinolysis provides a route to 4-amino-1-benzyl-1H-indole. ptfarm.pl

| Reaction Type | Reagent(s) | Product Structure |

|---|---|---|

| O-Methylation | 1. NaH; 2. CH₃I | 1-Benzyl-4-methoxy-1H-indole |

| O-Acetylation | Acetyl Chloride, Pyridine (B92270) | (1-Benzyl-1H-indol-4-yl) acetate |

| Mitsunobu Esterification | Benzoic Acid, PPh₃, DEAD | (1-Benzyl-1H-indol-4-yl) benzoate |

| Mitsunobu Amination (via Phthalimide) | 1. Phthalimide, PPh₃, DEAD; 2. Hydrazine | 1-Benzyl-1H-indol-4-amine |

Oxidation-Reduction Chemistry and Derivatization Strategies for this compound

The oxidation and reduction of this compound can target either the indole nucleus or the hydroxyl group, leading to structurally distinct products.

Oxidation: 4-Hydroxyindoles are susceptible to oxidation. medchemexpress.com Mild oxidizing agents can convert this compound into the corresponding 1-benzyl-1H-indole-4,5-dione or 1-benzyl-1H-indole-4,7-dione (indoloquinones). These quinone structures are electrophilic and can participate in further reactions, such as Michael additions.

Reduction: The pyrrole ring of the indole nucleus can be selectively reduced under acidic conditions. Reagents such as sodium cyanoborohydride in acetic acid or catalytic hydrogenation over platinum oxide can reduce the C2-C3 double bond to afford the corresponding indoline, 1-benzylindolin-4-ol. Conversely, reduction under dissolving metal conditions (e.g., lithium in liquid ammonia) typically reduces the benzene ring. bhu.ac.in A related transformation involves the reduction of 4-oxo-4,5,6,7-tetrahydroindoles to the corresponding alcohol, indicating that if the hydroxyl group were oxidized to a ketone, it could be reduced back. nih.gov

| Reaction Type | Reagent(s) | Product Structure |

|---|---|---|

| Oxidation to Quinone | Mild Oxidizing Agent (e.g., Fremy's salt) | 1-Benzyl-1H-indole-4,5-dione |

| Reduction to Indoline | NaBH₃CN, Acetic Acid | 1-Benzylindolin-4-ol |

Transition Metal-Catalyzed Coupling Reactions and Other Modern Transformations of this compound

To participate in transition metal-catalyzed cross-coupling reactions, the this compound scaffold must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved via electrophilic halogenation at the C-3, C-5, or C-7 positions. The hydroxyl group itself can also be converted to a triflate, activating the C-4 position. Once functionalized, these derivatives can undergo a wide range of powerful C-C and C-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: A C-3, C-4, or C-5 bromo or iodo derivative of this compound could be coupled with an organoboron reagent (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond.

Sonogashira Coupling: The reaction of a halo-substituted this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to alkynylated indoles. nih.govresearchgate.net

Heck-Mizoroki Reaction: A C-C bond can be formed by coupling a halo-indole derivative with an alkene in the presence of a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling a halo-indole with an amine, catalyzed by a palladium-ligand complex. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org This provides a direct route to various amino-substituted indole derivatives.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 3-Aryl-1-benzyl-1H-indol-4-ol |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | 1-Benzyl-3-(alkynyl)-1H-indol-4-ol |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Base | 1-Benzyl-3-(alkenyl)-1H-indol-4-ol |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | 1-Benzyl-3-(amino)-1H-indol-4-ol |

Thermal and Photochemical Reactivity of this compound

The stability and reactivity of this compound under thermal and photochemical conditions are governed by the inherent properties of the substituted indole ring.

Thermal Reactivity: Indole derivatives are generally thermally stable. acs.orgresearchgate.net High temperatures can, however, lead to decomposition or rearrangement. For certain substituted indoles, such as gramine (B1672134) which possesses a C-3 dimethylaminomethyl group, thermal conditions can induce elimination to form a reactive alkylideneindolenine intermediate. nih.gov While this compound lacks such a labile group, high temperatures could potentially lead to cleavage of the N-benzyl bond or other decomposition pathways. Studies on indole-based aromatic polyesters show good thermal stability, with decomposition temperatures often exceeding 300°C. acs.org

Photochemical Reactivity: The indole ring system can participate in a variety of photochemical reactions. Upon irradiation, typically with UV light, indoles can undergo cycloadditions, rearrangements, and photo-induced electron transfer processes. semanticscholar.org For example, light-driven, metal-free protocols have been developed for the direct C-H alkylation of indoles via the formation of radical intermediates. nih.gov Photochemical reactions can also lead to dearomatization, furnishing indolines. semanticscholar.org The presence of the benzyl (B1604629) and hydroxyl groups on the this compound scaffold would influence the absorption of light and the subsequent reaction pathways, potentially enabling unique photochemical transformations such as cyclizations or migrations. researchgate.net

Computational and Theoretical Investigations into 1 Benzyl 1h Indol 4 Ol

Quantum Chemical Calculations on Electronic Structure, Stability, and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. mdpi.com For indole (B1671886) derivatives, methods like B3LYP with a 6-31G(d,p) basis set have been effectively used to investigate molecular structure, stability, and reactivity. researchgate.net

These calculations provide insights into the distribution of electrons and the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.govnih.gov For a related 1-benzyl-indole derivative, the calculated HOMO-LUMO energy gap was found to be approximately 3.08 eV. uni-greifswald.de

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. nih.gov These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which are crucial for predicting sites of electrophilic and nucleophilic attack, respectively. nih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity.

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Symbol | Significance |

|---|---|---|

| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. |

| Chemical Hardness | η | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness | S | The reciprocal of hardness, indicating how easily the electron cloud is polarized. nih.gov |

| Electronegativity | χ | The power of an atom or molecule to attract electrons. |

| Electrophilicity Index | ω | A measure of the energy lowering of a molecule when it accepts electrons. uni-greifswald.de |

| Chemical Potential | μ | Describes the escaping tendency of electrons from a system in equilibrium. nih.gov |

These theoretical calculations provide a foundational understanding of the intrinsic properties of 1-Benzyl-1H-indol-4-ol, predicting its stability, reactivity, and the nature of its potential intermolecular interactions. dergipark.org.trdntb.gov.ua

Conformational Analysis and Molecular Dynamics Simulations of this compound in Varied Environments

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. For flexible molecules like this compound, which has a rotatable benzyl (B1604629) group, this analysis is crucial. Computational methods can determine the energy minima associated with different torsion angles to find the preferred conformations. mdpi.com

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time, providing a dynamic view of the compound's behavior in a simulated biological environment, such as in water or a lipid bilayer. nih.govmdpi.com MD simulations can:

Assess the stability of a particular conformation.

Explore the conformational landscape the molecule can access at a given temperature.

Analyze the interactions between the molecule and its surroundings (e.g., solvent molecules).

Calculate the binding free energy when the molecule is complexed with a biological target, offering a more accurate prediction of binding affinity than static docking alone. nih.gov

For instance, in simulations of ligand-protein complexes, the Root Mean Square Deviation (RMSD) of the ligand's atoms is monitored to see if it remains in a stable binding pose over the simulation period, which can last hundreds of nanoseconds. nih.gov Such studies are critical for validating docking results and understanding the dynamic nature of molecular recognition.

In Silico Prediction of Molecular Interactions and Ligand-Target Docking Studies for this compound

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, typically a protein or enzyme. This method is instrumental in structure-based drug design for identifying potential hits and elucidating mechanisms of action. nih.gov The process involves placing the ligand in the active site of the target and calculating a "docking score," which estimates the binding affinity, often expressed in kcal/mol. frontiersin.org

The indole nucleus is a versatile scaffold known to interact with a wide range of biological targets, making its derivatives promising candidates for various therapeutic areas. researchgate.netsemanticscholar.orgresearchgate.net Docking studies on related indole compounds have identified key interactions, such as hydrogen bonds and π-π stacking, that contribute to binding. mdpi.com For this compound, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the indole and benzyl rings could participate in hydrophobic and π-stacking interactions with receptor residues.

Table 2: Potential Protein Targets for Indole-Based Scaffolds and Key Interactions

| Protein Target Class | Example(s) | Potential Interactions |

|---|---|---|

| Enzymes | DNA Gyrase B, Tyrosinase, VEGFR-2, Topoisomerase IIα | Hydrogen bonding with active site residues, hydrophobic interactions, π-π stacking with aromatic residues. researchgate.netmdpi.comrsc.orgekb.eg |

| Receptors | Nicotinic Acetylcholine Receptors | Cation-π interactions, hydrogen bonds with the receptor's binding pocket. |

| Kinases | Protein Kinases | Interactions with the ATP-binding site, forming hydrogen bonds with the hinge region. nih.gov |

| Viral Proteins | Spike Glycoprotein (SARS-CoV-2) | Hydrophobic and hydrogen bond interactions within binding pockets on the protein surface. frontiersin.org |

Docking this compound into the active sites of these or other relevant proteins would provide hypotheses about its potential biological activity and guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. semanticscholar.orgsemanticscholar.org A QSAR model is a mathematical equation that relates variations in molecular properties (descriptors) to changes in activity, such as inhibitory concentration (IC₅₀). nih.gov

To develop a QSAR model for derivatives of this compound, a series of analogues would be synthesized and tested for a specific biological activity. Then, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure. A statistical method, such as Multiple Linear Regression (MLR), is then used to build a predictive model. nih.gov

Table 3: Common Classes of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Description | Examples |

|---|---|---|

| Electronic | Describe the distribution of electrons in the molecule. | Dipole moment, HOMO/LUMO energies, partial charges. nih.gov |

| Steric / Geometric | Relate to the size and shape of the molecule. | Molecular weight, molecular volume, surface area. nih.gov |

| Topological | Describe the connectivity of atoms in the molecule. | Wiener index, Kier & Hall connectivity indices. nih.gov |

| Hydrophobic | Relate to the molecule's solubility characteristics. | LogP (octanol-water partition coefficient). nih.gov |

A robust QSAR model, validated internally and externally, can be used to predict the activity of unsynthesized compounds, prioritize candidates for synthesis, and provide insights into the structural features that are important for the desired biological effect. nih.gov

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling in Preclinical Research Contexts

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and toxicological properties of a compound. drugpatentwatch.com Poor ADMET properties are a major cause of late-stage drug development failures. nih.gov In silico ADMET prediction tools offer a rapid and cost-effective way to evaluate these properties before committing resources to synthesis and in vitro testing. drugpatentwatch.comnih.gov

Numerous web servers and software packages (e.g., SwissADME, admetSAR, QSAR Toolbox) are available to predict a wide range of ADMET-related parameters based on a molecule's structure. ijmps.orgimedpub.com These predictions help identify potential liabilities, such as poor absorption, unwanted distribution into the central nervous system, or potential toxicity. imedpub.comresearchgate.net The predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. nih.gov

Table 4: Representative In Silico ADMET Profile for a Drug-like Molecule such as this compound This table presents a hypothetical profile for illustrative purposes based on parameters commonly assessed for indole derivatives.

By integrating these computational approaches, researchers can build a comprehensive theoretical profile of this compound, guiding its potential synthesis, optimization, and biological evaluation as a novel chemical entity. pharmaron.comacs.org

Preclinical Mechanistic Investigations of 1 Benzyl 1h Indol 4 Ol and Its Analogs

In Vitro Receptor Binding and Enzyme Inhibition Assays for Molecular Target Identification

The molecular targets of 1-benzyl-1H-indole derivatives have been explored through a variety of in vitro assays, revealing interactions with enzymes and receptors involved in diverse physiological processes. A significant area of investigation has been the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov Novel series of N-1 and C-3 substituted indole-based thiosemicarbazones, derived from a 1-benzyl-1H-indole scaffold, have demonstrated moderate to outstanding inhibitory potential against mushroom tyrosinase. nih.gov The inhibitory concentrations (IC₅₀) for these compounds ranged from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM, indicating a potent activity profile when compared to the standard inhibitor, kojic acid. nih.gov

Another class of enzymes targeted by benzylindole analogs is cytosolic phospholipase A2α (cPLA2α), which is involved in inflammatory processes. nih.gov Systematic structural variations of an initial hit compound led to the development of 1-benzylindole derivatives with submicromolar activity against cPLA2α. nih.gov For instance, derivatives incorporating a tetrazole residue and a pentanoic acid chain showed significantly increased inhibitory potency, with some compounds being approximately 300 times more potent than the original lead structure. nih.gov

Furthermore, studies on benzyl (B1604629) derivatives isolated from the fungus Eurotium repens have shown that compounds with this structural motif can exhibit good binding affinity for human opioid and cannabinoid receptors. nih.gov Though not direct analogs of 1-benzyl-1H-indol-4-ol, these findings suggest that the benzyl group is a key pharmacophore for interaction with these central nervous system receptors. nih.gov Similarly, research into N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid identified compounds with moderate inhibitory activity against butyrylcholinesterase (BuChE), another important enzyme in neuroscience research. researchgate.net

Table 1: In Vitro Enzyme Inhibition Data for 1-Benzyl-1H-indole Analogs

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |

| Indole-based Thiosemicarbazones | Tyrosinase | 12.40 - 47.24 μM | nih.gov |

| 1-Benzylindole-3-ylmethyl Tetrazolyl Pentanoic Acids | Cytosolic Phospholipase A2α (cPLA2α) | Submicromolar | nih.gov |

| N-benzyl substituted piperidine amides | Butyrylcholinesterase (BuChE) | Moderate Inhibition | researchgate.net |

Elucidation of Cellular Pathway Modulation and Signaling Events in Preclinical Models

Preclinical investigations have demonstrated that analogs of this compound can significantly modulate critical cellular signaling pathways implicated in cancer. Specifically, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), a synthetic derivative, has been identified as a highly potent inhibitor of the Wnt/β-catenin signaling pathway in melanoma cells. nih.govnih.gov This pathway is crucial for melanoma proliferation, progression, and survival. nih.gov

In both cell culture and in vivo xenograft models of melanoma, treatment with 1-benzyl-I3C was shown to disrupt canonical Wnt/β-catenin signaling. nih.gov This disruption resulted in the downregulation of β-catenin protein levels. nih.gov Concurrently, there was an observed increase in the levels of components of the β-catenin destruction complex, such as glycogen (B147801) synthase kinase-3β (GSK-3β) and Axin. nih.gov The inhibition of this pathway also led to a strong downregulation of the master regulator for melanoma, microphthalmia-associated transcription factor isoform-M (MITF-M). nih.gov This effect was traced to the inhibition of MITF-M promoter activity through the consensus lymphoid enhancer factor-1 (LEF-1)/T-cell transcription factor (TCF) DNA-binding site, a key downstream target of Wnt signaling. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives and Their Mechanistic Implications

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and understanding the mechanistic basis of action for various 1-benzyl-1H-indole derivatives.

For Tyrosinase Inhibition: SAR analysis of 1-benzyl substituted indole-based thiosemicarbazones revealed that the thiosemicarbazide (B42300) scaffold is a critical component for tyrosinase inhibitory action. nih.gov This is attributed to its ability to chelate the two copper ions within the enzyme's active site. nih.gov The inhibitory potential was further influenced by substitutions on the thiosemicarbazide moiety. Specifically, derivatives with a 4-substitution on the benzyl or phenyl ring of the thiosemicarbazone structure exhibited enhanced inhibitory potential against tyrosinase. researchgate.net

For Cytosolic Phospholipase A2α (cPLA2α) Inhibition: Systematic variation of a 1-(2,4-dichlorobenzyl)indole scaffold demonstrated key SAR insights. Replacing a metabolically unstable acetyl ester moiety with a more stable bioisosteric tetrazole residue was a successful strategy. nih.gov The length of the linker chain at position 3 of the indole (B1671886) was also critical, with derivatives containing a pentanoic acid chain showing submicromolar activity. nih.gov This suggests that the 1-substituted indole residue may mimic the arachidonoyl chain of the enzyme's phospholipid substrate. nih.gov

For Antiplatelet and other activities: In studies of YC-1, an indazole derivative with a 1-benzyl group, SAR studies showed that the benzyl group is necessary for a broad spectrum of antiplatelet activities; its removal significantly reduced activity. nih.gov Modifications at other positions also had a profound impact. For instance, substitution at the ortho position of the benzyl ring with a fluoro or cyano group led to better inhibitory activity in certain assays. nih.gov

Investigation of Biological Targets and Ligand-Target Interactions (e.g., Tyrosinase, Cannabinoid Receptors, Adrenoceptors, Sigma Receptors)

Tyrosinase: Derivatives of 1-benzyl-indole have been identified as competitive inhibitors of tyrosinase. nih.govnih.gov The proposed mechanism of action involves the thiosemicarbazone portion of the molecules, which is capable of chelating the copper ions in the active site of the tyrosinase enzyme. nih.gov Molecular docking studies have been used to explore these ligand-receptor interactions, helping to identify potential inhibitors and understand their binding mechanisms. nih.gov The 4-fluorobenzyl motif, in particular, has been shown to optimize biological activity by effectively occupying the catalytic cavity through π-π stacking interactions. researchgate.net

Cannabinoid and Opioid Receptors: The cannabinoid receptors (CB1 and CB2) and opioid receptors (δ, κ, and μ) are G-protein coupled receptors that are primary targets for cannabinoids and opioids, respectively. nih.govnih.gov While not specifically this compound, related benzyl derivatives isolated from fungi have demonstrated good binding affinity for both human opioid and cannabinoid receptors in in vitro assays. nih.gov This suggests that the benzyl moiety can serve as a scaffold for developing ligands for these receptor systems. nih.gov

Sigma Receptors: Sigma receptors, including the σ1 and σ2 subtypes, are unique binding sites in the body that are targets for various psychoactive drugs. nih.govmedchemexpress.com The σ1 receptor, in particular, has been cloned and is known to modulate several neurotransmitter systems. nih.gov While direct binding data for this compound is not specified, the development of various small molecules has identified ligands with high affinity for sigma receptors. For example, a polyfunctionalized pyridine (B92270) containing a N-benzylpiperidine motif exhibited high σ1 receptor affinity with a Ki value of 1.45 nM. nih.gov Given the structural similarities of certain benzyl-containing compounds to known sigma receptor ligands, this remains a potential target class for 1-benzyl-indole analogs.

Studies on Metabolic Stability and Biotransformation Pathways in Preclinical Biological Systems

The metabolic fate of drug candidates is a critical aspect of preclinical development. For compounds containing the 1-benzyl-indole scaffold, several metabolic liabilities and optimization strategies have been identified.

A primary route of metabolism for benzyl-substituted compounds is oxidative N-debenzylation. nih.gov Studies on PAC-1, a procaspase-activating compound, and its analogs showed that the benzyl moiety was a key site of metabolism. To improve metabolic stability, the benzyl group was modified to a benzoyl group, which is hypothesized to be more resistant to oxidation. This change resulted in derivatives that were more stable in rat liver microsome assays. nih.gov

Another identified metabolic pathway is the oxidation of the indole ring itself. In studies of tryptophanol-derived isoindolinones, the indole C2 and C3 positions were found to be the main targets of cytochrome P450 (CYP)-promoted oxidative metabolism. nih.gov To address this, structural optimization was performed by introducing a bromine atom at the indole C2 position. This substitution was intended to electronically and sterically stabilize the indole's pyrrole (B145914) ring. The resulting compounds showed a metabolic switch, where the impact of Phase I oxidative metabolism was minimized, leading to improved metabolic stability. nih.gov

Table 2: Metabolic Pathways and Stability Strategies for Benzyl-Indole Scaffolds

| Metabolic Liability | Biotransformation Pathway | Optimization Strategy | Outcome | Reference |

| Benzyl Group | Oxidative N-debenzylation | Replace benzyl with benzoyl substituent | Increased stability in liver microsomes | nih.gov |

| Indole Ring | CYP-mediated oxidation at C2/C3 | Introduce bromine atom at C2 | Minimized Phase I metabolism, improved stability | nih.gov |

Advanced Analytical Methodologies for Research on 1 Benzyl 1h Indol 4 Ol

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Reaction Monitoring in Research

High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the purity of "1-Benzyl-1H-indol-4-ol". The technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For indole (B1671886) derivatives, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

The purity of a synthesized batch of "this compound" can be determined by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity, while the presence of multiple peaks suggests the existence of impurities or unreacted starting materials. The relative area of each peak corresponds to the proportion of that component in the mixture.

Table 1: Illustrative HPLC Method for Purity Analysis of Indole Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and molecular weight determination capabilities of mass spectrometry. This hyphenated technique is particularly valuable for monitoring the progress of reactions that synthesize "this compound" or its derivatives. chemicalbook.comnih.gov By taking small aliquots from the reaction mixture at different time intervals and injecting them into the LC-MS system, researchers can track the depletion of reactants and the formation of the desired product. acs.org The mass spectrometer provides real-time confirmation of the molecular weights of the species present, offering unambiguous evidence of the reaction's progress and the formation of any byproducts. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of "this compound" and its derivatives. rsisinternational.org Through various NMR experiments, such as ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be determined.

In the ¹H NMR spectrum of "this compound," distinct signals will appear for the protons of the indole core, the benzyl (B1604629) group, and the hydroxyl group. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration values provide detailed information about the connectivity of the atoms. For instance, the methylene (B1212753) protons of the benzyl group would typically appear as a singlet, while the aromatic protons would show complex splitting patterns.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, ultimately leading to the unambiguous assignment of the entire molecular structure. researchgate.netmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole H-2 | 6.5 - 7.0 | 100 - 105 |

| Indole H-3 | 6.2 - 6.7 | 120 - 125 |

| Indole H-5 | 6.8 - 7.2 | 110 - 115 |

| Indole H-6 | 6.9 - 7.3 | 115 - 120 |

| Indole H-7 | 7.0 - 7.5 | 105 - 110 |

| Benzyl CH₂ | 5.2 - 5.5 | 50 - 55 |

| Benzyl Aromatic | 7.2 - 7.4 | 127 - 138 |

| Indole C-3a | - | 125 - 130 |

| Indole C-4 (with OH) | - | 150 - 155 |

| Indole C-7a | - | 135 - 140 |

Note: These are predicted values based on known data for similar indole and benzyl structures. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragment Analysis of this compound and its Metabolites in Research

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of "this compound" with high accuracy. chemguide.co.uk In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. The peak with the highest m/z value usually corresponds to the molecular ion (M+), which provides direct confirmation of the compound's molecular weight.

Beyond molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When subjected to energy, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern is like a fingerprint for a molecule and can be used to confirm its identity. For "this compound," a common fragmentation pathway would involve the cleavage of the bond between the indole nitrogen and the benzylic carbon. This would lead to the formation of a stable tropylium (B1234903) ion at m/z 91, a hallmark of benzyl-substituted compounds. nih.govmiamioh.eduyoutube.comresearchgate.net Other fragments corresponding to the indole core would also be observed. nih.gov

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound (C₁₅H₁₃NO, MW: 223.27)

| m/z | Proposed Fragment Ion |

| 223 | [M]+ (Molecular Ion) |

| 132 | [M - C₇H₇]+ (Indol-4-ol radical cation) |

| 91 | [C₇H₇]+ (Tropylium ion) |

| 77 | [C₆H₅]+ (Phenyl cation) |

In metabolic studies, MS is used to identify the products formed when "this compound" is processed by biological systems. These metabolites are often formed by the addition of functional groups (e.g., hydroxylation) or by conjugation with other molecules. The high sensitivity of MS allows for the detection and structural characterization of these metabolites even at very low concentrations.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample of "this compound" or its derivatives. mdpi.commdpi.com This technique provides an unambiguous determination of the molecule's absolute configuration and its conformation in the crystal lattice. acs.orgnih.gov

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the exact position of each atom. This information is used to determine bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry. iucr.org

For indole derivatives, X-ray crystallography can reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack in the solid state. acs.orgnih.gov This information is crucial for understanding the physical properties of the compound and can provide insights into its potential interactions with biological macromolecules.

Table 4: Representative Crystallographic Data for Indole Derivatives

| Parameter | Example Value (for an Indole Derivative) |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| Unit Cell Dimensions | a = 5-10 Å, b = 10-20 Å, c = 10-15 Å, β = 90-100° |

| Molecules per Unit Cell (Z) | 4 or 8 |

| Key Intermolecular Interactions | N-H···π hydrogen bonds, π-π stacking |

Note: The values presented are typical for indole-containing compounds and serve as an illustrative example.

Future Research Directions and Emerging Applications of 1 Benzyl 1h Indol 4 Ol

Development of Novel Synthetic Strategies for Diversified 1-Benzyl-1H-indol-4-ol Scaffolds

Future research will prioritize the development of innovative and efficient synthetic methodologies to create a diverse library of this compound analogs. A primary focus will be on the late-stage functionalization of the indole (B1671886) core and the benzyl (B1604629) substituent. This approach allows for the rapid generation of a multitude of derivatives from a common intermediate, facilitating comprehensive structure-activity relationship (SAR) studies. Techniques such as C-H activation, cross-coupling reactions, and multicomponent reactions are anticipated to be instrumental in achieving this goal. nih.govorganic-chemistry.org

The strategic introduction of a variety of substituents at different positions of the indole ring and the benzyl group will be explored. This will enable a systematic investigation of how electronic and steric factors influence the biological activity and physicochemical properties of the resulting compounds. The synthesis of novel N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid, for instance, has demonstrated the potential of modifying the indole core to target specific biological pathways. researchgate.net

Furthermore, the development of stereoselective synthetic routes to access chiral derivatives of this compound will be a significant area of investigation. The spatial arrangement of substituents can dramatically impact biological activity, and the ability to control stereochemistry is crucial for the development of highly potent and selective therapeutic agents.

| Synthetic Strategy | Key Features | Potential for Diversification |

| Late-Stage Functionalization | Modification of a common advanced intermediate. | High, allows for rapid generation of analogs. |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Enables novel and efficient bond formations. |

| Cross-Coupling Reactions | Formation of carbon-carbon and carbon-heteroatom bonds. | Wide applicability for introducing diverse functional groups. |

| Multicomponent Reactions | Three or more reactants combine in a single step. | Creates complex molecules with high efficiency. |

| Stereoselective Synthesis | Control over the three-dimensional arrangement of atoms. | Crucial for optimizing biological interactions. |

In-Depth Mechanistic Studies of Molecular Interactions and Biological Activities in Relevant Preclinical Models

A critical avenue for future research lies in conducting comprehensive mechanistic studies to elucidate the molecular interactions and biological activities of this compound derivatives. Building upon its known role as a precursor to multifunctional butyrylcholinesterase (BuChE) inhibitors and 5-HT6 receptor antagonists, further investigations will aim to identify and validate additional biological targets.

Preclinical studies will be essential to evaluate the therapeutic potential of novel analogs in models of complex multifactorial diseases. Docking studies, similar to those performed for derivatives targeting BuChE, will be employed to predict binding modes and guide the design of next-generation compounds with improved affinity and selectivity.

The exploration of the broader pharmacological profile of this scaffold is warranted. Investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent, for example, could unveil new therapeutic applications. These studies will involve a combination of in vitro assays and in vivo animal models to assess efficacy and establish a preliminary understanding of the compounds' pharmacokinetic and pharmacodynamic properties.

Exploration of this compound as a Precursor for Advanced Materials or Catalysis Research

The unique electronic and structural features of the indole nucleus suggest that this compound could serve as a valuable precursor for the development of advanced materials and novel catalysts. Future research in this area will focus on leveraging the inherent properties of the indole scaffold to create functional materials with applications in organic electronics, sensor technology, and polymer science.

The synthesis of indole-containing polymers and oligomers derived from this compound could lead to materials with interesting photophysical and electronic properties. The nitrogen-containing heterocyclic ring system can be exploited for its electron-donating capabilities, making these materials potentially suitable for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In the realm of catalysis, the indole scaffold can be functionalized to create novel ligands for transition metal catalysts. The ability to tune the steric and electronic properties of the ligand by modifying the this compound backbone could lead to the development of highly efficient and selective catalysts for a variety of organic transformations. This represents a largely unexplored area with significant potential for innovation.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of novel bioactive derivatives of this compound, the integration of combinatorial chemistry and high-throughput screening (HTS) methodologies will be paramount. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of compounds based on the this compound scaffold. researchgate.netbenthamscience.com

These libraries can then be subjected to HTS assays to rapidly identify "hit" compounds with desired biological activities. The development of robust and miniaturized screening assays will be crucial for efficiently evaluating large numbers of compounds against a panel of biological targets. edgccjournal.orgumd.edunih.gov This approach significantly streamlines the drug discovery process, enabling the identification of promising lead candidates in a fraction of the time required by traditional methods.

The data generated from HTS campaigns will be invaluable for building comprehensive SAR models. These models will, in turn, guide the design of more focused libraries for subsequent rounds of synthesis and screening, creating an iterative cycle of discovery and optimization. This integrated approach holds the key to unlocking the full therapeutic potential of the this compound scaffold.

| Technology | Application in this compound Research | Expected Outcome |

| Combinatorial Chemistry | Synthesis of large and diverse libraries of derivatives. | Rapid exploration of chemical space around the core scaffold. |

| High-Throughput Screening (HTS) | Rapidly assaying compound libraries for biological activity. | Identification of "hit" compounds with desired properties. |

| Structure-Activity Relationship (SAR) | Analyzing the relationship between chemical structure and biological activity. | Guiding the design of more potent and selective compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.